molecular formula C15H30O B14621280 5,5,7,7-Tetramethylundecan-6-one CAS No. 59126-20-4

5,5,7,7-Tetramethylundecan-6-one

Cat. No.: B14621280
CAS No.: 59126-20-4
M. Wt: 226.40 g/mol
InChI Key: KWFLCUZVEBQOGH-UHFFFAOYSA-N
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Description

5,5,7,7-Tetramethylundecan-6-one is an organic compound with the molecular formula C15H30O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its unique structure, which includes four methyl groups attached to the carbon chain, making it highly branched.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,7-Tetramethylundecan-6-one can be achieved through various methods. One common approach involves the oxidation of secondary alcohols. For instance, the oxidation of 5,5,7,7-Tetramethylundecan-6-ol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired ketone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes typically use more efficient and cost-effective oxidizing agents and conditions to ensure high yields and purity. The choice of solvent, temperature, and reaction time are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5,7,7-Tetramethylundecan-6-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone into a carboxylic acid.

    Reduction: Reduction of the ketone can yield the corresponding secondary alcohol.

    Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) can be used to introduce new alkyl groups.

Major Products Formed

    Oxidation: 5,5,7,7-Tetramethylundecanoic acid.

    Reduction: 5,5,7,7-Tetramethylundecan-6-ol.

    Substitution: Various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

5,5,7,7-Tetramethylundecan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,7,7-Tetramethylundecan-6-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition. The carbonyl group is highly reactive, making it a key site for chemical transformations. The pathways involved in its reactions often include the formation of intermediates such as hemiacetals and hemiketals .

Comparison with Similar Compounds

Similar Compounds

    5,5,7,7-Tetramethylundecane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.

    5,5,7,7-Tetramethylundecan-6-ol: The corresponding alcohol, which can be oxidized to form the ketone.

    5,5,7,7-Tetramethylundecanoic acid: The carboxylic acid derivative formed by further oxidation of the ketone.

Uniqueness

5,5,7,7-Tetramethylundecan-6-one is unique due to its highly branched structure and the presence of a reactive carbonyl group. This combination makes it a versatile compound in organic synthesis, allowing for the formation of a wide range of derivatives and products .

Properties

CAS No.

59126-20-4

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

5,5,7,7-tetramethylundecan-6-one

InChI

InChI=1S/C15H30O/c1-7-9-11-14(3,4)13(16)15(5,6)12-10-8-2/h7-12H2,1-6H3

InChI Key

KWFLCUZVEBQOGH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(=O)C(C)(C)CCCC

Origin of Product

United States

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